

Wighteone: A Technical Guide to Its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Wighteone

Cat. No.: B192679

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Introduction: **Wighteone** is a naturally occurring isoflavone, a class of flavonoid compounds, recognized for its significant therapeutic potential.[1] It is a prenylated derivative of genistein, which has been isolated from various plant species including *Glycyrrhiza glabra*, *Erythrina suberosa*, and *Maclura aurantiaca*. [2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying mechanisms of action of **Wighteone**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Wighteone is characterized as a yellow powder or solid. [2][5][6] Its core structure is a 7-hydroxyisoflavone substituted with hydroxy groups at positions 5 and 4' and a prenyl group at position 6. [3]

Identifiers and Chemical Structure

Identifier	Value	Reference
IUPAC Name	5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one	[3][4]
CAS Number	51225-30-0	[2][3][4][5][7]
Synonyms	Erythrinin B, 6-Isopentenylgenistein, 5,7,4'-Trihydroxy-6-prenylisoflavone	[1][3][4][5]
ChEBI ID	CHEBI:10038	[3][4]
PubChem CID	5281814	[3][4]

Physical and Chemical Data

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₈ O ₅	[1][2][3][7][8]
Molecular Weight	338.35 g/mol	[5][7][8][9]
Appearance	Yellow powder / Off-white to light yellow solid	[2][5][6][10]
Melting Point	205-207 °C	[7]
Purity	≥98%	[2]

Solubility

Wighteone exhibits solubility in a range of organic solvents, which is critical for its use in experimental settings.

Solvent	Solubility	Notes	Reference
DMSO	80 - 100 mg/mL (236.44 - 295.55 mM)	Sonication is recommended to aid dissolution.	[5][10]
In Vivo Formulation	3.3 mg/mL (9.75 mM)	In 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.	[5]
Other Solvents	Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Soluble.	[2]

Spectral Data

The structural elucidation of **Wighteone** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11] These methods are fundamental for its identification and characterization in natural product extracts.[11]

Biological Activity and Signaling Pathways

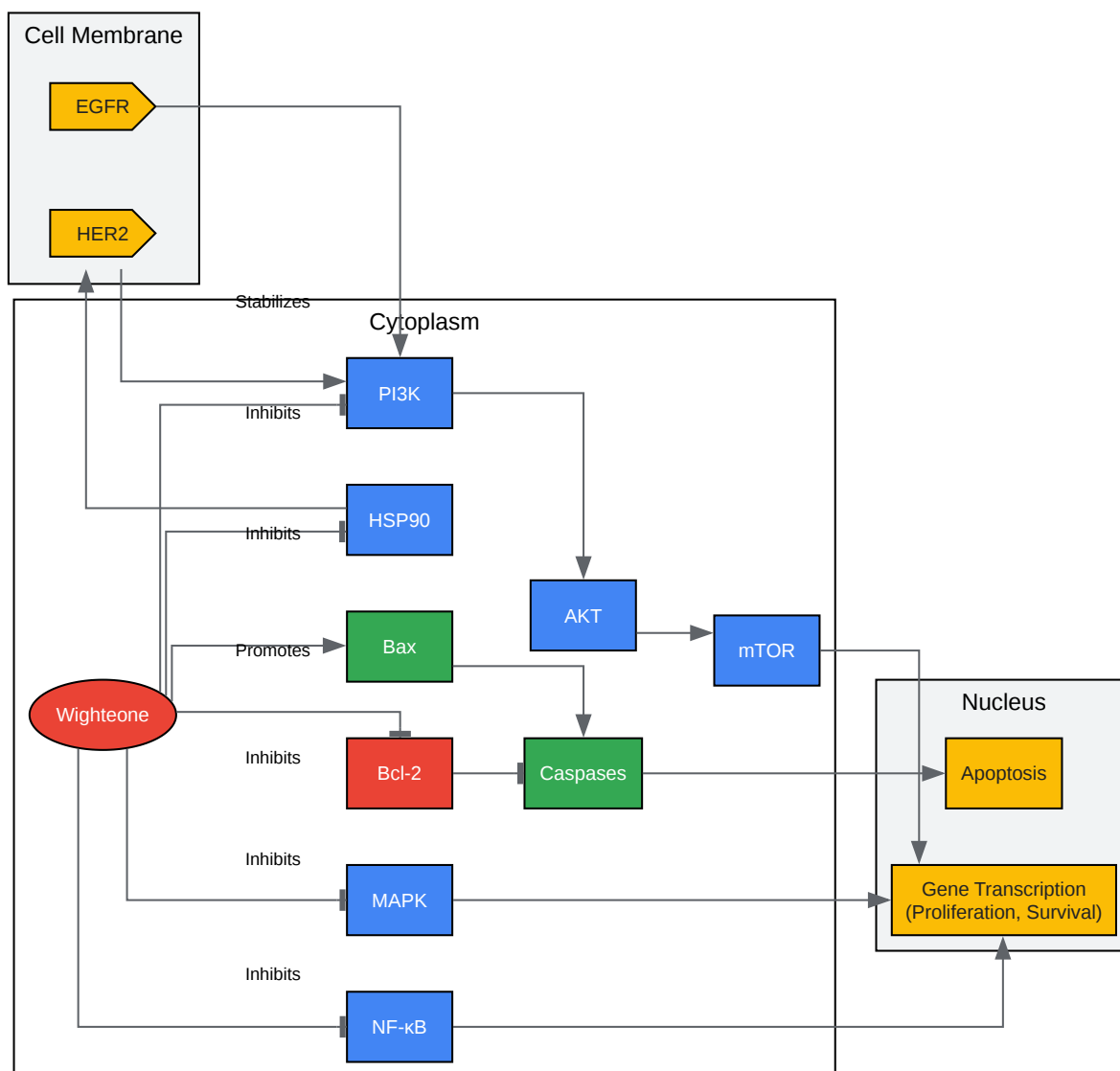
Wighteone has demonstrated a spectrum of biological activities, including potent antifungal, anticancer, and anti-inflammatory effects.[1][5] Its mechanisms of action involve the modulation of several key cellular signaling pathways.

Anticancer Activity

Research indicates that **Wighteone** effectively inhibits the proliferation of various cancer cell lines, including HER2-positive breast cancer and non-small cell lung cancer with EGFR mutations.[1][2][5] Its anticancer effects are mediated through multiple pathways:

- **HSP90 Inhibition:** **Wighteone** downregulates the expression of Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of many oncoproteins.[2] This leads to the degradation of client proteins like HER2, thereby inhibiting downstream signaling.[1][2]

- PI3K/AKT/mTOR and MAPK Pathway Downregulation: It suppresses key cell survival and proliferation pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades.[1]
- Induction of Apoptosis: **Wighteone** promotes programmed cell death by activating caspases and modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][2]
- NF-κB Signaling Inhibition: It inhibits the NF-κB pathway, which is a critical regulator of inflammation and cell survival.[1]



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Fig. 1: **Wighteone's** multifaceted anticancer signaling pathways.

Antifungal Activity

Wighteone exhibits significant antifungal properties, notably against *Saccharomyces cerevisiae*, with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[2][5] Transcriptome profiling suggests that its mode of action is distinct from commonly used antifungal agents, indicating a novel mechanism that warrants further investigation.[2][5]

Experimental Protocols

The evaluation of **Wighteone**'s biological activity relies on a suite of standard in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of **Wighteone** on the proliferation of cancer cells, such as HER2-positive breast cancer cells.[2]

Methodology:

- **Cell Seeding:** Plate cells (e.g., MCF-7 HER2+) in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours to allow for attachment.
- **Treatment:** Treat the cells with various concentrations of **Wighteone** (e.g., 0.5, 1, 2, 8, 10 µg/mL) dissolved in a suitable solvent like DMSO. Include a vehicle control group (DMSO only).
- **Incubation:** Incubate the treated cells for a specified period, typically 48 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Calculation:** The growth inhibitory rate is calculated as: $(1 - (\text{Absorbance of treated group} / \text{Absorbance of control group})) \times 100\%$.

Protein Expression Analysis (Western Blot)

This protocol is used to measure the expression levels of specific proteins, such as HSP90, in response to **Wighteone** treatment.^[2]

Methodology:

- **Cell Lysis:** After treating cells with **Wighteone** as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against the target protein (e.g., anti-HSP90) overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

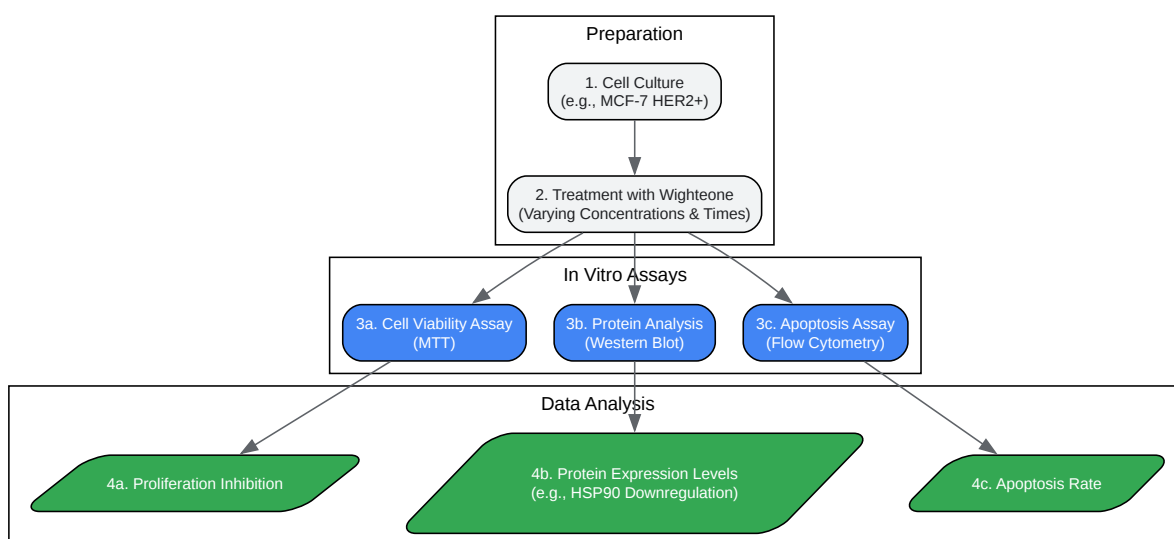
Apoptosis Detection (Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells following **Wighteone** treatment using an Annexin V-FITC/Propidium Iodide (PI) staining kit.^[2]

Methodology:

- **Cell Treatment and Collection:** Treat cells with **Wighteone** for the desired time, then harvest the cells by trypsinization and collect them by centrifugation.

- Cell Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.



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Fig. 2: General experimental workflow for evaluating **Wighteone**'s bioactivity.

Conclusion

Wighteone is a promising isoflavonoid with well-defined physicochemical properties and a compelling profile of biological activities. Its ability to modulate multiple critical signaling pathways, particularly in the context of cancer, underscores its potential as a lead compound for drug discovery and development. The experimental protocols detailed herein provide a foundation for researchers to further explore and validate the therapeutic applications of this potent natural product.

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